
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate is an organic compound that belongs to the class of benzodithioles This compound is characterized by the presence of a benzodithiole ring, which is a sulfur-containing heterocycle, and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate typically involves the reaction of 2,2-dimethyl-2H-1,3-benzodithiole with isopropyl sulfonate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate exerts its effects involves interactions with specific molecular targets. The sulfonate group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate include:
- Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate
- 2-Naphthalenemethanol derivatives
- Imidazole-containing compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a benzodithiole ring and a sulfonate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
87473-93-6 |
|---|---|
Formule moléculaire |
C12H16O3S3 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
propan-2-yl 2,2-dimethyl-1,3-benzodithiole-4-sulfonate |
InChI |
InChI=1S/C12H16O3S3/c1-8(2)15-18(13,14)10-7-5-6-9-11(10)17-12(3,4)16-9/h5-8H,1-4H3 |
Clé InChI |
IGXBPVFCASIMLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OS(=O)(=O)C1=CC=CC2=C1SC(S2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


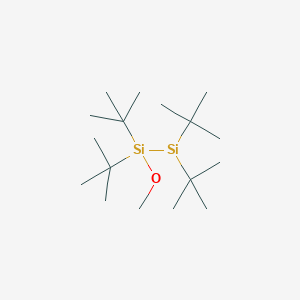
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

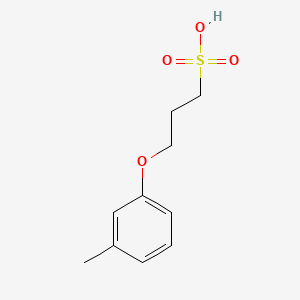
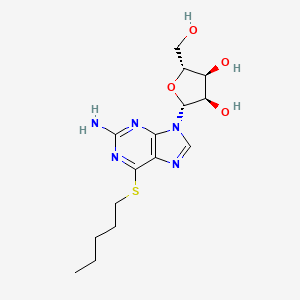
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

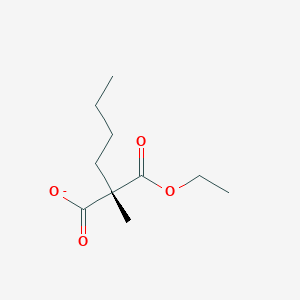
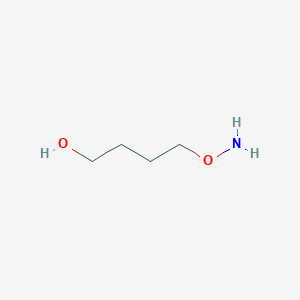
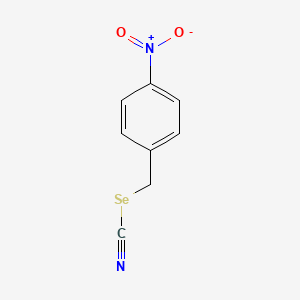

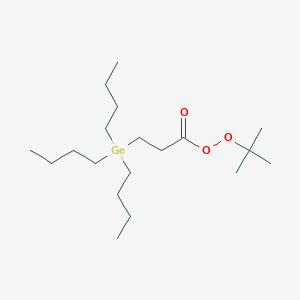
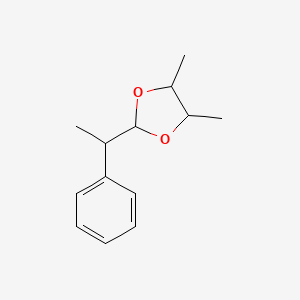
![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
